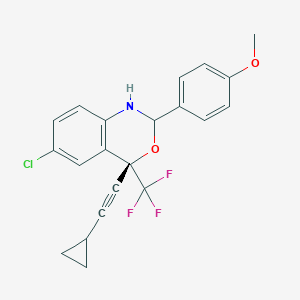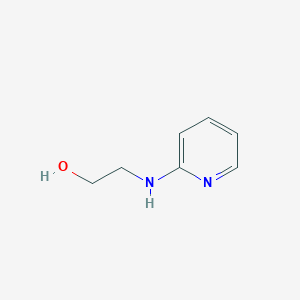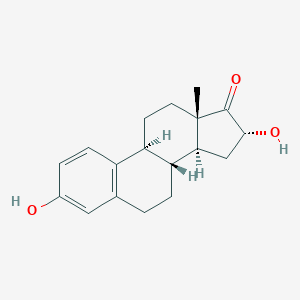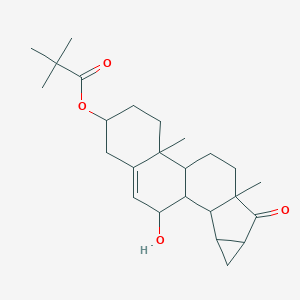
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Overview
Description
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10Br2O3 and its molecular weight is 350 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Benzimidazole-Fused 1,4-Diazepine-5-Ones : This compound can be used to synthesize novel benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
Preparation of New Benzo[4,5]thieno[2,3-d]pyrimidines : It serves as a useful agent in the synthesis of new benzo[4,5]thieno[2,3-d]pyrimidines (El-Ahl, Ismail, & Amer, 2003).
Naphtho[1,8-bc]furan Derivatives Preparation : The compound is utilized in the preparation of naphtho[1,8-bc]furan derivatives (Horaguchi, Shimizu, & Abe, 1976).
Treatment of Various Diseases : Propanoic acids, in general, have been reported to be useful in the treatment of diabetes mellitus, hyperlipidemia, impaired glucose tolerance, inflammatory diseases, and arteriosclerosis (Reddy & Rao, 2006).
Intermediate for Biologically Active Compounds : 3-(Aminothiocarbonylthio)propanoic acids are intermediates in the synthesis of biologically active 2-thioxo-1,3-thiazan-4-ones (Orlinskii, 1996).
Potential Antimicrobial Activities : Some compounds derived from this acid showed potential antimicrobial activities (El-masry, Fahmy, & Abdelwahed, 2000).
Ultrasound-Promoted Synthesis : It can be used in ultrasound-promoted synthesis of chalcone derivatives, offering benefits like mild reaction conditions, high yield, and short reaction times for waste reduction (Adole et al., 2020).
Core Component in Biologically Active Compounds : The benzofuran and 2,3-dihydrobenzofuran scaffolds, to which this compound is related, are core components in many biologically active compounds, including approved drugs (Qin et al., 2017).
Antiangiogenic Activity : Synthetic dihydrobenzofuran lignans, especially the 2R,3R-enantiomer, derived from similar compounds show pronounced antiangiogenic activity (Apers et al., 2002).
Dibenzofuran Cometabolic Degradation : Pseudomonas putida strain B6-2 transforms dibenzofuran to HOBB and various benzofuran derivatives through an unreported HOBB degradation pathway (Li et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested to be a receptor agonist , which means it binds to a specific receptor and activates the receptor to produce a biological response.
Mode of Action
As an agonist, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid likely interacts with its target receptor by binding to the active site of the receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the receptor and the initiation of a series of biochemical reactions .
Biochemical Pathways
As a receptor agonist, it is likely to influence the signaling pathways associated with its target receptor .
Result of Action
As a receptor agonist, it is likely to induce a biological response upon binding to its target receptor .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . These factors can affect the compound’s solubility, stability, and interaction with its target receptor.
Properties
IUPAC Name |
3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDCBSDUAYMTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452356 | |
| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-76-9 | |
| Record name | 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)










